molecular formula C11H10ClNO B8541701 2-benzyl-4-(chloromethyl)-1,3-oxazole

2-benzyl-4-(chloromethyl)-1,3-oxazole

Cat. No.: B8541701
M. Wt: 207.65 g/mol
InChI Key: CNBVZKFQJIVMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula: C₁₁H₁₀ClNO SMILES: C1=CC=C(C=C1)CC2=NC(=CO2)CCl InChIKey: CNBVZKFQJIVMFF-UHFFFAOYSA-N Structural Features:

  • A 1,3-oxazole core substituted at the 2-position with a benzyl group and at the 4-position with a chloromethyl group.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

2-benzyl-4-(chloromethyl)-1,3-oxazole

InChI

InChI=1S/C11H10ClNO/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

CNBVZKFQJIVMFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CO2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-4-(chloromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with formamide to yield the desired oxazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2-benzyl-4-(chloromethyl)-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives, while oxidation can produce corresponding oxazole oxides .

Scientific Research Applications

2-benzyl-4-(chloromethyl)-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-4-(chloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Studies

synthesizes 1,3-oxazole derivatives with a 4-hydroxyphenyl substituent and evaluates their antimicrobial activity. Key comparisons:

Compound Substituents Antimicrobial Activity (μg/mL) Target Organisms
2-Benzyl-4-(chloromethyl)-1,3-oxazole Benzyl, chloromethyl Not reported in Not tested in
Compound 15 (1,3-oxazole) 4-Hydroxyphenyl, methyl 200 (moderate activity) MRSA, E. coli, A. niger
Compound 17 (1,3-thiazole) 4-Hydroxyphenyl, thioether 25–50 (significant activity) Gram-positive bacteria
Compound 20 (1,3,4-oxadiazole) 4-Hydroxyphenyl, oxadiazole 200 (moderate antifungal activity) A. niger

Key Observations :

  • The chloromethyl group in the target compound may confer higher reactivity (e.g., alkylation) but could also increase toxicity risks .
  • For example, Compound 17 (1,3-thiazole) inhibits Gram-positive bacteria at 25–50 μg/mL, suggesting that heterocycle type and substituent positioning critically influence activity .

Halogenated Derivatives

describes a chlorinated thiazine derivative with multiple chloro substituents. Although structurally distinct, halogenation patterns provide insights:

Compound Halogenation Pattern Structural Class Potential Applications
This compound Chloromethyl group 1,3-oxazole Reactive intermediate; potential alkylating agent
Ethyl 3-(4-chlorobenzoyl)-1... () Three chloro substituents Pyrrolothiazine Not specified

Key Observations :

  • Chlorine atoms enhance lipophilicity and binding to hydrophobic targets. However, excessive halogenation (as in ) may reduce metabolic stability .

Toxicity Considerations

lists carcinogens, including bis(chloromethyl) ether, highlighting risks associated with chloromethyl groups.

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